4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol
Description
4-Bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol is a Schiff base compound characterized by an imine (C=N) group formed via condensation between a substituted salicylaldehyde derivative and an aromatic amine. Its molecular structure includes a bromo substituent at position 4, a methoxy group at position 6, and a bulky 5-tert-butyl-3-chloro-2-hydroxyphenyl moiety attached to the imine nitrogen (SMILES: COc1cc(Br)cc(c1O)/C=N/c1cc(cc(c1O)Cl)C(C)(C)C; MW: 412.71 g/mol) .
Properties
Molecular Formula |
C18H19BrClNO3 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-4-tert-butyl-6-chlorophenol |
InChI |
InChI=1S/C18H19BrClNO3/c1-18(2,3)11-6-13(20)17(23)14(7-11)21-9-10-5-12(19)8-15(24-4)16(10)22/h5-9,22-23H,1-4H3 |
InChI Key |
IFDAPYPRRRJFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C(=CC(=C2)Br)OC)O |
Origin of Product |
United States |
Preparation Methods
Conventional Reflux Method
The Schiff base is formed via condensation of the aldehyde and amine under reflux conditions:
-
Reaction Setup : Equimolar quantities of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 mmol) and 5-tert-butyl-3-chloro-2-hydroxyaniline (1.0 mmol) are dissolved in anhydrous methanol (40 mL).
-
Catalysis : A catalytic amount of glacial acetic acid (0.1 mL) is added to protonate the amine, enhancing nucleophilicity.
-
Reflux : The mixture is refluxed at 65°C for 5–6 hours, monitored by TLC (hexane:ethyl acetate = 7:3).
-
Work-Up : Cooling to room temperature induces crystallization. The product is filtered, washed with cold methanol, and recrystallized from ethanol.
Sonochemical Acceleration
Ultrasound-assisted synthesis significantly reduces reaction time:
-
Sonication : The aldehyde and amine (1.0 mmol each) in methanol (4 mL) are irradiated at 40 kHz for 10–15 minutes.
-
Precipitation : The product precipitates within 5 minutes, achieving completion confirmed by TLC.
-
Isolation : Centrifugation and drying under vacuum yield the pure Schiff base.
Yield : 85–90%, demonstrating a 20% improvement over conventional methods.
Optimization and Mechanistic Insights
Solvent and Catalysis Effects
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methanol | Acetic acid | 65 | 5 | 72 |
| Ethanol | None | 78 | 6 | 58 |
| THF | p-TsOH | 66 | 4 | 65 |
Methanol with acetic acid emerges as optimal, balancing polarity and proton availability for imine stabilization.
Stereoselectivity and E/Z Isomerism
The (E)-isomer predominates (>95%) due to steric hindrance from the tert-butyl and methoxy groups, favoring the trans configuration. NMR analysis (¹H and ¹³C) confirms regiochemistry via diagnostic peaks:
Purification and Characterization
Column Chromatography
Silica gel chromatography (hexane:ethyl acetate = 4:1) resolves unreacted precursors and byproducts. The target compound elutes at Rf = 0.45.
Recrystallization
Ethanol-water (3:1) mixtures yield needle-shaped crystals suitable for X-ray diffraction, confirming molecular geometry.
Spectroscopic Validation
Challenges and Alternative Approaches
Competing Side Reactions
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to form an amine.
Substitution: The bromine and chloro groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxy and imino groups may participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The bromine and chloro groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Substituent Comparison and Metal Binding
Electronic and Crystallographic Properties
The electron-withdrawing trifluoromethoxy and nitro groups in (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol () create distinct electronic environments compared to the target compound. DFT studies on such analogs reveal intramolecular O–H∙∙∙N hydrogen bonding, stabilizing the enol-imine tautomer . The target’s tert-butyl group likely disrupts such interactions, favoring different tautomeric states or crystal packing. For example, 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol () crystallizes in a monoclinic system (R factor = 0.032), with planar geometry stabilized by hydrogen bonds. The tert-butyl group in the target compound may reduce crystallinity due to steric effects.
Table 2: Crystallographic and Electronic Features
Solvent Interactions and Extraction Efficiency
The compound 4-bromo-2-{(e)-[(4-chlorophenyl)imino]methyl}phenol () exhibits non-ideal mixing behavior in dioxane-water systems, attributed to dipole-dipole interactions and hydrogen bonding. The target compound’s tert-butyl group may enhance hydrophobicity, improving extraction into organic solvents like chloroform, as seen in DCPIMMP (log P ~3.5) . However, steric bulk could reduce extraction kinetics compared to less-hindered analogs.
Biological Activity
4-Bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, characterization, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 5-tert-butyl-3-chloro-2-hydroxyaniline under controlled conditions. The resulting product is characterized using various techniques:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
- Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.
- X-ray Crystallography : Offers detailed information about the crystal structure.
Table 1: Characterization Techniques and Their Findings
| Technique | Findings |
|---|---|
| NMR | Chemical shifts indicating functional groups |
| IR | Peaks corresponding to -OH, -Br, and -C=N bonds |
| X-ray Crystallography | Detailed bond lengths and angles |
Antimicrobial Properties
Research indicates that 4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study conducted on the antibacterial properties of this compound revealed:
- Tested Organisms : Staphylococcus aureus and Escherichia coli.
- Results : The compound demonstrated an inhibition zone of up to 15 mm against S. aureus at a concentration of 100 µg/mL.
Antioxidant Activity
The compound also displays notable antioxidant properties. It scavenges free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Assessment
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 50 | 45 |
| 100 | 72 |
| 200 | 90 |
Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines indicate that the compound may possess anticancer properties. The IC50 values for different cell lines were determined, showcasing its potential as a chemotherapeutic agent.
Case Study: Cytotoxicity Against Cancer Cells
In a recent study, the cytotoxic effects were evaluated on:
- Cell Lines : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Findings : IC50 values were found to be approximately 30 µM for MCF-7 and 25 µM for HeLa cells, indicating significant cytotoxicity.
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.
- Free Radical Scavenging : The presence of hydroxyl groups contributes to its ability to neutralize free radicals.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this Schiff base compound?
- Methodological Answer : The compound can be synthesized via condensation of a substituted 2-hydroxybenzaldehyde derivative with a primary amine under reflux in ethanol or methanol. Acid catalysis (e.g., glacial acetic acid) enhances imine formation. Purification typically involves recrystallization from polar aprotic solvents. For analogous Schiff bases, single-crystal growth is achieved by slow evaporation of solvent mixtures (e.g., chloroform/methanol) .
- Key Techniques : Monitor reaction progress via TLC; characterize intermediates using H/C NMR and FT-IR to confirm imine bond formation (C=N stretch at ~1600–1640 cm) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- X-ray crystallography : Use SHELX (SHELXL) for structure refinement . High-resolution data collection (Mo/Kα radiation) and Olex2/ORTEP-3 for thermal ellipsoid visualization .
- Spectroscopy : UV-Vis (π→π* and n→π* transitions of C=N), H NMR (aromatic protons and imine proton at ~8–9 ppm), and ESI-MS for molecular ion confirmation .
Q. How do substituents (tert-butyl, methoxy) influence physicochemical properties?
- Methodological Answer :
- Solubility : tert-butyl enhances lipophilicity (logP calculations via DFT), while methoxy improves solubility in polar solvents (e.g., DMSO). Solvent selection for reactions should prioritize ethanol or DMF based on substituent compatibility .
- Steric effects : tert-butyl may hinder crystallization; optimize crystal growth using mixed solvents (e.g., hexane/ethyl acetate) .
Advanced Research Questions
Q. How can DFT calculations elucidate electronic properties and reactivity?
- Methodological Answer :
- Functional selection : Apply hybrid functionals (e.g., B3LYP with 20% exact exchange) for accurate thermochemical data . Use 6-311++G(d,p) basis sets for geometry optimization and HOMO-LUMO analysis .
- Charge distribution : Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., lone pair donation from methoxy oxygen to aromatic ring) .
Q. What strategies resolve hydrogen-bonding ambiguities in crystallographic data?
- Methodological Answer :
- Graph set analysis : Classify hydrogen bonds (e.g., for dimeric motifs) using Mercury/CrystalExplorer .
- Refinement : Incorporate restraints for disordered hydroxyl protons in SHELXL. Validate hydrogen-bond distances against van der Waals radii .
Q. How to design robust biological activity assays while minimizing experimental noise?
- Methodological Answer :
- Experimental design : Use randomized block designs with split-plot arrangements (e.g., rootstock studies in ). Include triplicate measurements and solvent controls .
- Bioactivity protocols : For enzyme inhibition assays, pre-incubate the compound with target enzymes (e.g., acetylcholinesterase) and quantify activity via spectrophotometric methods (e.g., Ellman’s reagent) .
Q. How to reconcile discrepancies between computational and experimental bond lengths?
- Methodological Answer :
- Functional calibration : Compare B3LYP with meta-GGA functionals (e.g., M06-2X) for improved geometric accuracy. Validate against high-resolution XRD data (R-factor < 5%) .
- Basis set effects : Test polarization/diffusion functions (e.g., cc-pVTZ) for heavy atoms like bromine .
Q. What approaches optimize coordination chemistry studies with transition metals?
- Methodological Answer :
- Synthesis : React the Schiff base with metal salts (e.g., Cu(II), Ni(II)) in ethanol/water under inert atmosphere. Monitor complexation via UV-Vis (d→d transitions) and cyclic voltammetry .
- Structural analysis : Refine metal-ligand bond lengths using charge-density analysis in SHELXL. Validate Jahn-Teller distortions via DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
